molecular formula C14H21NO2 B8422366 Hexyl 2-amino-3-methylbenzoate

Hexyl 2-amino-3-methylbenzoate

Katalognummer: B8422366
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: ITOQPZFEKLBSIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexyl 2-amino-3-methylbenzoate is an ester derivative of 2-amino-3-methylbenzoic acid, featuring a hexyl chain esterified to the carboxylic acid group. This compound combines aromatic, amino, and ester functionalities, which confer unique physicochemical properties. For instance, describes the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide via reactions between 3-methylbenzoyl chloride and amino alcohols, suggesting that esterification of 2-amino-3-methylbenzoic acid with hexanol under similar conditions (e.g., acid catalysis) could yield the target compound .

Key structural features include:

  • Aromatic ring: Substituted with an amino (-NH₂) group at position 2 and a methyl (-CH₃) group at position 2.
  • Ester group: A hexyl chain (C₆H₁₃) attached via an ester linkage.

Eigenschaften

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

hexyl 2-amino-3-methylbenzoate

InChI

InChI=1S/C14H21NO2/c1-3-4-5-6-10-17-14(16)12-9-7-8-11(2)13(12)15/h7-9H,3-6,10,15H2,1-2H3

InChI-Schlüssel

ITOQPZFEKLBSIO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC(=O)C1=CC=CC(=C1N)C

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Bromination Reactions

Hexyl 2-amino-3-methylbenzoate undergoes electrophilic aromatic substitution (EAS) at the para position relative to the amino group due to its strong activating effect. Bromination is achieved using hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) under mild conditions:

Reaction Conditions

  • Reagents : 48% HBr (1.3 eq), 30% H₂O₂ (1.5 eq)

  • Solvent : Water (aqueous medium)

  • Temperature : Room temperature

  • Time : Reaction completion monitored by LC (<0.3% starting material)

Outcome :

Starting MaterialProductYieldPurity (HPLC)
This compoundHexyl 2-amino-5-bromo-3-methylbenzoate78.8%>99%

This reaction introduces a bromine atom at the 5-position, enabling further functionalization (e.g., cyanation or coupling) .

Cyanation Reactions

The brominated derivative undergoes nucleophilic aromatic substitution (NAS) with copper cyanide (CuCN) to form a nitrile group:

Reaction Conditions

  • Reagents : CuCN (1.4 eq)

  • Solvent : N-methylpyrrolidone (NMP)

  • Temperature : 170°C

  • Time : 4–6 hours

Outcome :

Starting MaterialProductYieldPurity (HPLC)
Hexyl 2-amino-5-bromo-3-methylbenzoateHexyl 2-amino-5-cyano-3-methylbenzoate82.7%77.0%

The moderate purity reflects challenges in removing copper byproducts .

Amidation Reactions

The ester group in this compound is susceptible to aminolysis under alkaline conditions, yielding benzamide derivatives:

Reaction Conditions

  • Reagents : Methylamine (40% in methanol, excess), NaOMe (catalytic)

  • Solvent : Methanol

  • Temperature : Room temperature

  • Time : 18 hours

Outcome :

Starting MaterialProductYieldPurity (HPLC)
Hexyl 2-amino-5-cyano-3-methylbenzoate2-Amino-5-cyano-N,3-dimethylbenzamide50.5%94.6%

This reaction demonstrates the ester’s reactivity toward nucleophilic attack by amines .

Stability Under Synthetic Conditions

This compound exhibits stability in:

  • Acidic Media : No decomposition observed during bromination (pH ~1–2) .

  • High Temperatures : Stable up to 170°C in NMP during cyanation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Hexyl 2-amino-3-methylbenzoate belongs to the broader class of benzoate esters and aminobenzoates. Below is a comparison with key analogs:

Compound Molecular Formula Functional Groups Key Properties/Applications
This compound C₁₄H₂₁NO₂ Amino (-NH₂), methyl (-CH₃), ester Potential pharmaceutical intermediate; enhanced polarity due to amino group
Hexyl benzoate C₁₃H₁₈O₂ Ester Woody-green odor; natural occurrence in Filipendula ulmaria; used in fragrances
Benzyl benzoate C₁₄H₁₂O₂ Ester Balsamic odor; pharmaceutical use (e.g., scabies treatment)
Methyl 3-amino-4-hydroxybenzoate C₉H₁₁NO₃ Amino, hydroxyl (-OH), ester Precursor for benzoxazole derivatives; cyclization reactions
Hexyl butyrate C₁₀H₂₀O₂ Ester Aliphatic ester; volatile component in Artemisia ludoviciana essential oil

Key Observations :

  • Polarity: The amino group in this compound increases polarity compared to non-amino esters like hexyl benzoate, likely reducing volatility and enhancing solubility in polar solvents.
  • Odor: While hexyl benzoate and hexyl butyrate contribute to plant-derived fragrances , the amino group in this compound may introduce less pleasant or medicinal odors, though specific data are lacking.
  • Synthetic Utility: Analogous to methyl 3-amino-4-hydroxybenzoate (), the amino group in this compound could enable cyclization or coordination chemistry, useful in drug design or catalysis .

Physicochemical Properties

Property This compound Hexyl benzoate Methyl 3-amino-4-hydroxybenzoate
Molecular Weight (g/mol) 235.33 206.28 197.19
Water Solubility Low (amino group may improve) Insoluble Moderate (due to -OH group)
Volatility Likely low High Low
Melting Point Not reported (expected >100°C) -50°C (liquid) ~180°C (decomposes)

Insights :

  • The amino and methyl substituents on the aromatic ring likely elevate the melting point compared to simpler esters like hexyl benzoate.

Q & A

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular docking (AutoDock, Schrödinger) models binding affinities. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate structural features (logP, H-bond donors) with activity .

Data Contradiction and Optimization

Q. How should discrepancies in reported bioactivity (e.g., IC₅₀ values) across studies be analyzed?

  • Cross-compare assay conditions (cell viability methods, solvent carriers). Validate purity via orthogonal techniques (HPLC-NMR). Reproduce experiments using standardized protocols to isolate methodological variables .

Q. What optimization approaches improve the scalability of this compound synthesis without compromising yield?

  • Transition from batch to flow chemistry for better heat/mass transfer. Use immobilized lipases for greener catalysis. DOE (Design of Experiments) identifies optimal parameter combinations (e.g., temperature, catalyst loading) .

Safety and Regulatory Considerations

Q. What toxicity mitigation strategies are advised for in vivo studies involving this compound?

  • Conduct acute toxicity assays (OECD 423) to determine LD₅₀. Use dose-escalation studies and monitor biomarkers (e.g., liver enzymes). Adhere to institutional animal care protocols and MSDS guidelines for handling .

Q. Are there regulatory precedents (e.g., IFRA) for similar benzoate esters that inform study design?

  • While this compound is not explicitly regulated, IFRA standards for hexyl salicylate (e.g., concentration limits in cosmetics) suggest evaluating dermal sensitization (LLNA) and phototoxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.